3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol
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Overview
Description
3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol is an organic compound that features a pyridine ring attached to an ethylamino group, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridineethanamine with 3-chloropropanol under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-pyridineethanamine and 3-chloropropanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The 3-pyridineethanamine is dissolved in a suitable solvent, such as ethanol or methanol. 3-chloropropanol is then added dropwise to the solution while maintaining the reaction temperature between 0°C and 5°C. The reaction mixture is stirred for several hours, typically 12-24 hours, at room temperature.
Workup: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain the crude product. The crude product is purified by column chromatography to yield pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: The major products include 3-(1-Pyridin-3-yl-ethylamino)-propanal or 3-(1-Pyridin-3-yl-ethylamino)-propanone.
Reduction: The major products include 3-(1-Pyridin-3-yl-ethylamino)-propan-1-amine or this compound.
Substitution: The major products include 3-(1-Pyridin-3-yl-ethylamino)-propyl chloride or 3-(1-Pyridin-3-yl-ethylamino)-propyl bromide.
Scientific Research Applications
3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyridine ring and ethylamino group are key structural features that contribute to its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol can be compared with other similar compounds, such as:
3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol: This compound has a similar structure but with the pyridine ring attached at the 2-position. It may exhibit different chemical and biological properties due to the positional isomerism.
3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol: This compound has the pyridine ring attached at the 4-position. The change in position may affect its reactivity and biological activity.
3-(1-Pyridin-3-yl-methylamino)-propan-1-ol: This compound has a methyl group instead of an ethyl group attached to the amino group. The difference in alkyl chain length may influence its chemical and biological properties.
Properties
IUPAC Name |
3-(1-pyridin-3-ylethylamino)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-9(12-6-3-7-13)10-4-2-5-11-8-10/h2,4-5,8-9,12-13H,3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOKAVFRPPOWHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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